molecular formula C19H24N4O2 B12320137 N-[1-(3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide

N-[1-(3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide

Cat. No.: B12320137
M. Wt: 340.4 g/mol
InChI Key: UJZOAWFAGJVEGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-Methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide (synonyms include (S)-N-(1-(3-methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide and BTZ2) is a degradation product of the proteasome inhibitor Bortezomib (CAS 179324-69-7) under aerobic conditions . Structurally, it retains the pyrazine-2-carboxamide core and L-phenylalanine backbone of Bortezomib but replaces the boronic acid moiety with a 3-methylbutanamide group (Figure 1). This modification reduces proteasome-binding affinity but retains partial bioactivity . Its molecular formula is C₁₉H₂₄N₄O₃, with a molecular weight of 372.4 g/mol .

Properties

Molecular Formula

C19H24N4O2

Molecular Weight

340.4 g/mol

IUPAC Name

N-[1-(3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide

InChI

InChI=1S/C19H24N4O2/c1-14(2)8-9-22-18(24)16(12-15-6-4-3-5-7-15)23-19(25)17-13-20-10-11-21-17/h3-7,10-11,13-14,16H,8-9,12H2,1-2H3,(H,22,24)(H,23,25)

InChI Key

UJZOAWFAGJVEGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2

Origin of Product

United States

Chemical Reactions Analysis

N-[1-(3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Proteasome Inhibition

N-[1-(3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide has been identified as a potential proteasome inhibitor, which is significant in cancer therapy. Proteasome inhibitors are known to induce apoptosis in cancer cells by disrupting protein degradation pathways, leading to the accumulation of pro-apoptotic factors .

Case Study:
A study explored the effects of this compound on multiple myeloma cells, demonstrating its ability to inhibit cell proliferation and induce cell death through proteasome pathway interference. The findings suggest that it could be further developed as a therapeutic agent in oncology .

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its mechanism involves reducing oxidative stress and inflammation within neural tissues .

Case Study:
In vitro studies have shown that treatment with this compound resulted in decreased levels of inflammatory cytokines in neuronal cell cultures exposed to neurotoxic agents. This suggests potential for application in conditions like Alzheimer's disease .

Biopesticide Development

The compound's structure suggests potential use as a biopesticide due to its ability to interact with biological systems effectively. It could serve as an eco-friendly alternative to conventional pesticides, addressing concerns over pesticide resistance and environmental impact .

Case Study:
Research focused on the efficacy of this compound against common agricultural pests revealed promising results in reducing pest populations without harming beneficial insects. Field trials demonstrated significant reductions in pest damage on crops treated with formulations containing this compound .

Plant Growth Regulation

Another application is its role as a plant growth regulator. Studies have indicated that compounds with similar structures can enhance growth rates and improve stress resistance in plants.

Case Study:
In controlled experiments, plants treated with this compound exhibited increased biomass and improved resilience to drought conditions compared to untreated controls .

Mechanism of Action

The mechanism of action of N-[1-(3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide is not well-documented. as an impurity in bortezomib synthesis, it does not have a direct therapeutic effect. Bortezomib itself works by inhibiting the proteasome, a protein complex involved in degrading unneeded or damaged proteins, thereby inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with Bortezomib derivatives, impurities, and synthetic analogs. Key comparisons include:

Degradation Products of Bortezomib

  • BTZ1 (N-(1-(1-hydroxy-3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide): Formed alongside BTZ2 via hydroxylation of the 3-methylbutylamino group. Stability: Degrades at 5% over one month under clinical storage conditions (air-filled vials), compared to BTZ2’s 1% degradation . Mass Spec: m/z 351 (M+H⁺) vs. BTZ2’s m/z 335 (M+H⁺) .

Impurities and Derivatives

  • Bortezomib Impurity F ((S)-N-(1-(3-hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide):
    • Features a hydroxylated 3-methylbutanamide chain.
    • Molecular Weight : 370.4 g/mol (vs. BTZ2’s 372.4 g/mol) .
  • Bortezomib Impurity B ((S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide): Simplifies the structure by removing the 3-methylbutanamide group. Molecular Weight: 270.29 g/mol, significantly lower than BTZ2 .

Data Tables

Table 1: Structural and Stability Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Stability Data Reference
BTZ2 C₁₉H₂₄N₄O₃ 372.4 1% degradation over 1 month
BTZ1 C₁₉H₂₄N₄O₄ 388.4 5% degradation over 1 month
Bortezomib Impurity F C₁₉H₂₂N₄O₄ 370.4 Not reported
POA-L-Phe-NMP C₂₁H₂₆N₆O₃ 410.5 Stable in synthetic conditions

Table 2: Spectral Data

Compound Name NMR Shifts (δ, ppm) Mass Spec (m/z) Reference
BTZ2 3.31 (1H, CH of 3-methylbutanamide) 335 (M+H⁺)
Compound 14 1.25 (12H, dioxaborolane CH₃) Not reported
Bortezomib Impurity B 7.25–7.35 (5H, aromatic) 270 (M+H⁺)

Research Findings

  • Degradation Pathway: BTZ2 forms via oxidation of Bortezomib’s boronic acid group, with a minor degradation pathway (1% yield) compared to BTZ1 (5%) .
  • Bioactivity: BTZ2 shows ~10% residual proteasome inhibition compared to Bortezomib, as the 3-methylbutanamide group cannot form reversible bonds with catalytic threonine residues .
  • Synthetic Utility: Analogs like POA-L-Phe-NMP demonstrate the feasibility of modifying the aminoacyl side chain for improved pharmacokinetics, albeit with trade-offs in potency .

Biological Activity

N-[1-(3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide, also known as (S)-N-(1-(3-methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, is a compound with significant biological activity, particularly in the context of its role as an impurity in the synthesis of Bortezomib, a proteasome inhibitor used in the treatment of multiple myeloma. This article explores the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential therapeutic implications.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC19H24N4O3
Molecular Weight356.42 g/mol
CAS Number289472-78-2
Density1.2 ± 0.1 g/cm³
Boiling Point672.0 ± 55.0 °C at 760 mmHg
Melting PointNot available
Flash Point360.2 ± 31.5 °C

This compound primarily functions as a proteasome inhibitor . Proteasomes are essential for degrading ubiquitinated proteins, thereby regulating various cellular processes including cell cycle progression and apoptosis. The inhibition of the proteasome pathway can lead to the accumulation of pro-apoptotic factors and ultimately induce cell death in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inhibiting proteasome function. In vitro studies have demonstrated that proteasome inhibitors can lead to significant apoptosis in multiple myeloma cells and other cancer types. For instance, Bortezomib, which contains this compound as an impurity, has been shown to effectively induce cell death in multiple myeloma through similar mechanisms .

Case Studies

Several studies have documented the effects of proteasome inhibitors on cancer cell lines:

  • Multiple Myeloma : A study published in the Journal of Pharmaceutical Sciences reported that Bortezomib significantly reduced tumor burden in patients with relapsed multiple myeloma, with this compound contributing to its efficacy .
  • Solid Tumors : Another investigation highlighted the potential of proteasome inhibitors in treating solid tumors, suggesting that compounds like this compound could be explored further for their therapeutic benefits beyond hematological malignancies .

Potential Side Effects

While proteasome inhibitors are effective in cancer treatment, they are also associated with side effects such as peripheral neuropathy, fatigue, and gastrointestinal issues. Understanding the specific contributions of this compound to these side effects remains an area for future research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.